Defluoro O-Methyl Dolutegravir is a synthetic compound derived from Dolutegravir, an antiretroviral medication used primarily in the treatment of Human Immunodeficiency Virus type 1 infections. The compound is characterized by its unique molecular structure, which includes specific functional groups that contribute to its biological activity. The chemical classification of Defluoro O-Methyl Dolutegravir falls under the category of integrase inhibitors, which function by interfering with the integration of viral DNA into the host genome.
Defluoro O-Methyl Dolutegravir can be sourced from various chemical suppliers and research organizations that specialize in pharmaceutical compounds. For instance, LGC Standards offers this compound as a certified reference material, indicating its relevance in research and quality control settings .
The synthesis of Defluoro O-Methyl Dolutegravir typically involves several chemical transformations, which can be categorized into multi-step processes. A notable method includes the use of continuous flow chemistry, which enhances reaction efficiency and product yield.
Defluoro O-Methyl Dolutegravir has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 415.415 g/mol.
COC1=C2N(C[C@@H]3OCC[C@@H](C)N3C2=O)C=C(C(=O)NCc4ccc(F)cc4)C1=O
InChI=1S/C21H22FN3O5/c1-12-7-8-30-16-11-24-10-15(18(26)19(29-2)17(24)21(28)25(12)16)20(27)23-9-13-3-5-14(22)6-4-13/h3-6,10,12,16H,7-9,11H2,1-2H3,(H,23,27)/t12-,16+/m1/s1
Defluoro O-Methyl Dolutegravir undergoes various chemical reactions that are crucial for its synthesis and functionality. These reactions include:
The reaction pathways often involve the use of coupling reagents and specific conditions (e.g., temperature and pH) to optimize yields and minimize side products .
Defluoro O-Methyl Dolutegravir acts primarily as an inhibitor of the integrase enzyme in Human Immunodeficiency Virus type 1. By binding to the active site of the integrase enzyme, it effectively blocks the strand transfer step necessary for viral DNA integration into the host cell genome.
The mechanism involves:
Comprehensive safety data sheets provide insights into handling precautions and stability assessments .
Defluoro O-Methyl Dolutegravir is primarily utilized in scientific research focused on:
This compound represents a significant advancement in antiviral drug development, showcasing the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects.
Structural analogs of established antiretroviral drugs serve as critical tools for overcoming pharmacological limitations and resistance mechanisms. Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), exhibits a high genetic barrier to resistance and robust efficacy in HIV treatment [2] [4]. Its analogs—such as Defluoro Dolutegravir and Defluoro O-Methyl Dolutegravir—emerge from targeted modifications of DTG’s core structure. These alterations aim to enhance binding affinity to viral integrase or optimize metabolic stability. For example, fluorination patterns influence interactions with the INSTI active site, while methylation modulates susceptibility to hepatic glucuronidation [4] [6]. Such analogs enable researchers to probe structure-activity relationships (SAR) and develop next-generation therapeutics resistant to common escape mutations (e.g., Q148K/R/H) [4] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7